Aqabamycin G

Description

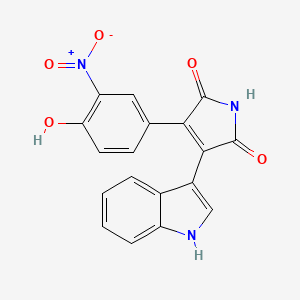

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxy-3-nitrophenyl)-4-(1H-indol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O5/c22-14-6-5-9(7-13(14)21(25)26)15-16(18(24)20-17(15)23)11-8-19-12-4-2-1-3-10(11)12/h1-8,19,22H,(H,20,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXYUYXMNIJERR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CC(=C(C=C4)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Producing Organisms of Aqabamycin G

Taxonomic Identification of Aqabamycin G-Producing Microorganisms

The production of this compound has been primarily linked to specific marine bacteria, particularly those involved in symbiotic relationships with marine invertebrates.

The first and most notable producer of this compound is a marine bacterium identified as a Vibrio species. nih.gov This specific bacterium, designated as the WMBA strain, was isolated from the surface of a soft coral, Sinularia polydactyla. nih.govresearchgate.net The coral was collected from the Red Sea, highlighting the unique environmental niche that fosters the production of such compounds. nih.govresearchgate.net The WMBA strain is described as a Gram-negative, mobile, rod-shaped, and facultatively anaerobic bacterium. goettingen-research-online.de A screening of marine bacteria revealed that this Vibrio species is a prolific producer of various secondary metabolites, including the seven novel maleimide (B117702) derivatives named aqabamycins A through G. nih.govresearchgate.net

While the genus Vibrio is the confirmed source of this compound, other marine bacteria, such as those from the Streptomyces genus, are well-documented producers of a vast array of bioactive compounds, including various alkaloids and other secondary metabolites. nih.govnih.govacs.orgresearchgate.net Streptomyces is the largest antibiotic-producing genus and is predominantly found in soil and decaying vegetation. wikipedia.org Natural compounds that contain maleimide rings are known to be secondary metabolites derived from various marine microorganisms and fungi. researchgate.net However, based on available scientific literature, the production of this compound specifically has not been reported from the Streptomyces genus to date.

Fermentation and Culture Conditions for Enhanced this compound Production

The production of this compound by the Vibrio sp. WMBA strain is achieved through controlled fermentation. researchgate.netgoettingen-research-online.de Researchers have outlined specific conditions to optimize the yield of bioactive compounds. The strain was cultured in flasks containing M1 medium and also in larger fermentors. researchgate.net During a typical fermentation process in media containing marine salts, the production of antifungal activity, which guided the isolation of the aqabamycins, reached its peak between 36 and 48 hours. researchgate.netgoettingen-research-online.de

Below are the key parameters for the fermentation process:

| Parameter | Value/Condition |

| Producing Organism | Vibrio sp. strain WMBA |

| Temperature | 25°C |

| Agitation | 150 r.p.m. |

| Aeration | 4 L min⁻¹ |

| Optimal Production Time | 36–48 hours |

| Culture Media | M1 medium and B1 medium |

Isolation and Purification Methodologies for this compound from Complex Fermentation Broths

The extraction of this compound from the complex mixture of the fermentation broth requires a multi-step isolation and purification process. The process is guided by bioactivity assays to track the target compounds through various fractionation steps. goettingen-research-online.de

The general methodology is as follows:

Separation : The process begins with the separation of the bacterial cells from the culture fluid via centrifugation (16,000 g for 10 minutes). goettingen-research-online.de

Extraction : The resulting supernatant is adjusted to a pH of 4 and then extracted with an equal volume of ethyl acetate (B1210297) (EtOAc). goettingen-research-online.de

Concentration : The organic phase containing the metabolites is dried over sodium sulfate (B86663) (Na2SO4) and concentrated under vacuum at 40°C. goettingen-research-online.de

Chromatography : The crude extract undergoes several stages of chromatography for purification. This includes column chromatography on silica (B1680970) gel, followed by further separation using Sephadex LH-20. researchgate.net

This systematic approach of extraction and chromatographic separation allows for the successful isolation of pure this compound and other related metabolites from the initial fermentation product. researchgate.netgoettingen-research-online.de

Structural Elucidation of Aqabamycin G

Advanced Spectroscopic and Spectrometric Techniques for Structural Assignment

The foundational work in elucidating the structure of Aqabamycin G involved a suite of advanced spectroscopic and spectrometric methods. researchgate.net These techniques, when used in concert, allowed researchers to piece together the molecular puzzle, starting from the elemental composition and culminating in the precise three-dimensional arrangement of the atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy was the principal tool used to determine the detailed structure of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provided initial information about the types and numbers of protons and carbons in the molecule. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), were crucial for establishing the connectivity between adjacent atoms and across several bonds, respectively.

In the original study, the ¹H NMR spectrum of this compound showed characteristic signals for two distinct aromatic systems. researchgate.net Further analysis using COSY and HMBC confirmed the presence of an indole (B1671886) ring and a 1,2,4-trisubstituted nitrophenyl ring attached to a central maleimide (B117702) core. The first total synthesis of this compound provided spectra that were in excellent agreement with those of the natural product, thereby confirming the proposed structure. acs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data sourced from synthetic confirmation studies)

| Position | δc (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 171.1 | - |

| 3 | 127.7 | - |

| 4 | 129.5 | - |

| 5 | 170.3 | - |

| 1' | - | 11.83 (s, 1H) |

| 2' | 124.9 | 7.64 (d, 2.8) |

| 3' | 110.1 | - |

| 3a' | 128.2 | - |

| 4' | 121.2 | 7.20 (t, 7.7) |

| 5' | 122.9 | 7.25 (t, 7.7) |

| 6' | 119.9 | 7.04 (d, 8.0) |

| 7a' | 136.9 | - |

| 1'' | 124.7 | - |

| 2'' | 134.4 | 8.32 (d, 2.3) |

| 3'' | 135.0 | - |

| 4'' | 155.6 | - |

| 5'' | 118.8 | 7.20 (d, 8.8) |

| 6'' | 127.1 | 7.76 (dd, 8.8, 2.3) |

Mass spectrometry was instrumental in determining the elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provided an accurate mass measurement, which allowed for the calculation of its molecular formula.

The molecular formula of this compound was established as C₁₈H₁₁N₃O₅. researchgate.net This composition, corresponding to a specific mass-to-charge ratio (m/z), was a critical piece of information that complemented the NMR data. It confirmed the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule, which was essential for piecing together the structural fragments identified by NMR. The total synthesis of the compound further validated this, with the synthetic molecule displaying the expected molecular ion peak in its mass spectrum. acs.org

In the literature detailing the structural elucidation of this compound, there is no report of the use of single-crystal X-ray crystallography. researchgate.netacs.org This analytical technique, which can provide unambiguous proof of a molecule's three-dimensional structure and absolute stereochemistry, was not applied to the natural product. The structure was instead confidently assigned based on the comprehensive data obtained from NMR and MS, and later confirmed by total synthesis. acs.org

Identification of Key Structural Moieties

The spectroscopic data enabled the identification of two principal heterocyclic motifs that form the core of the this compound structure: a central maleimide ring system and a pendant indole group.

The presence of an indole ring system was clearly indicated by the NMR data. researchgate.netacs.org The ¹H NMR spectrum showed distinct signals corresponding to the protons of a 3-substituted indole. For example, the signal for the indole N-H proton appeared far downfield at approximately 11.83 ppm, and the aromatic protons of the indole ring were observed in the range of 7.04-7.64 ppm. acs.org The connectivity of this indole moiety to the C-3 position of the maleimide ring was established through long-range HMBC correlations. The identification of this indole motif is significant, as indole alkaloids are a large and important class of natural products. acs.org

The Nitrophenyl Maleimide Unit

The structural backbone of this compound is a complex assembly featuring a distinct nitrophenyl maleimide unit attached to an indole moiety. researchgate.netnih.gov The definitive structure was determined to be 5-hydroxy-4-(4-hydroxy-3-nitro-phenyl)-3-(1H-indol-3-yl)pyrrol-2-one. naturalproducts.net The elucidation of this nitrophenyl maleimide portion relied heavily on nuclear magnetic resonance (NMR) spectroscopy and was subsequently confirmed by total synthesis. acs.orggoettingen-research-online.de

Initial spectroscopic analysis of the aqabamycin family of compounds provided foundational data. For instance, in the related compound Aqabamycin B, the ¹H NMR spectrum indicated a 1,2,4-trisubstituted aromatic ring through characteristic proton signals at δ 8.29 (d, J=2.2Hz), 7.61 (dd, J=8.7, 2.2Hz), and 7.09 (d, J=8.8 Hz). goettingen-research-online.de This substitution pattern is a hallmark of the 4-hydroxy-3-nitrophenyl group present in this compound. The presence of the nitro group (NO₂) is a notable feature, as nitro-substituted aromatic compounds are relatively rare in natural products. mdpi.comgoettingen-research-online.de

The ¹³C NMR data further substantiated the structure, with key signals corresponding to the carbons of the nitrophenyl ring and the maleimide core. goettingen-research-online.deresearchgate.net Specifically, the signals for the oxygenated sp² carbon at δ 156.2 (C-4′′) and the carbon bearing the nitro group at δ 136.1 (C-3′′) in related aqabamycins were crucial for confirming the substitution pattern. goettingen-research-online.de Heteronuclear Multiple Bond Correlation (HMBC) experiments were instrumental in connecting the various fragments, showing correlations that established the linkage between the phenyl ring and the maleimide core. goettingen-research-online.de

The first total synthesis of this compound provided ultimate proof of its structure. researchgate.netacs.org The synthetic strategy involved the stepwise addition of an indole motif and a substituted diazo-benzenoid unit, derived from acetaminophen, to a maleimide scaffold. researchgate.netnih.gov This synthetic route, particularly the successful incorporation of the nitrophenyl group via a Heck-Matsuda reaction, unequivocally confirmed the arrangement of the nitrophenyl maleimide unit as determined by spectroscopic methods. acs.org

Table 1: Key Spectroscopic Data for the Nitrophenyl Moiety in Aqabamycin Analogs

| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Key HMBC Correlations |

|---|---|---|---|

| H-2′′ | 8.29 (d) | - | C-4 |

| H-5′′ | 7.09 (d) | - | - |

| H-6′′ | 7.61 (dd) | - | C-4, C-4'' |

| C-3′′ | - | 136.1 | - |

| C-4′′ | - | 156.2 | - |

Data is based on analysis of related aqabamycins as reported in literature. goettingen-research-online.de

Comparative Structural Analysis of this compound with Related Natural Products

This compound belongs to a family of seven related compounds, Aqabamycins A-G, all isolated from a marine Vibrio species. goettingen-research-online.degoettingen-research-online.de A comparative analysis of their structures highlights the unique features of this compound while also revealing a common chemical scaffold. All members of the family are based on a substituted maleimide or pyrrole-2,5-dione core, but they differ in the nature of their aromatic substituents. goettingen-research-online.demdpi.com

This compound is the only member of this family to possess an indole group. mdpi.com Its closest structural relatives, Aqabamycins A through F, feature phenyl or nitrophenyl groups but lack the indole moiety. goettingen-research-online.de

Aqabamycin A is the simplest of the series, characterized by a 3-(4-hydroxyphenyl)-4-phenylpyrrole-2,5-dione structure. It is the only compound in the family that lacks a nitro group. goettingen-research-online.degoettingen-research-online.de

Aqabamycin B is the nitrated version of a related structure, containing a 4-hydroxy-3-nitrophenyl group. goettingen-research-online.de

Aqabamycin C is identified as 3-(4-hydroxy-3-nitrophenyl)-4-phenylpyrrole-2,5-dione, showing both a nitrophenyl and a phenyl substituent on the maleimide ring. goettingen-research-online.de The introduction of the nitro group in Aqabamycin C, when compared to Aqabamycin A, was found to increase its antibacterial activity. goettingen-research-online.de

Aqabamycin D is a symmetrical molecule, 3,4-bis(4-hydroxy-3-nitrophenyl)pyrrole-2,5-dione. goettingen-research-online.de

Aqabamycins E and F are distinguished by the presence of a maleimide monoxime moiety, another structural rarity. mdpi.com

The defining feature of this compound is the replacement of a phenyl or nitrophenyl group at the C-3 position of the maleimide ring with a 1H-indol-3-yl group. naturalproducts.netmdpi.com This substitution makes it a unique indolylmaleimide within this class of marine alkaloids. researchgate.net

Biosynthetic Investigations of Aqabamycin G

Proposed Biosynthetic Precursors and Pathway Intermediates

The biosynthesis of Aqabamycin G is hypothesized to draw from several primary metabolic pathways, converging to assemble its complex architecture. The core structure suggests the involvement of precursors from amino acid and polyketide metabolism. While definitive experimental evidence for the specific intermediates in this compound biosynthesis is not yet available, plausible precursors can be inferred from its chemical structure and by analogy to the biosynthesis of other indolylmaleimide natural products. mdpi.com

The indole (B1671886) moiety is almost certainly derived from L-tryptophan . mdpi.com The nitrophenyl group likely originates from the shikimate pathway, leading to a precursor such as chorismate , which is then further modified. The maleimide (B117702) ring is proposed to be formed from a dicarboxylic acid intermediate, possibly derived from the Krebs cycle or assembled by a polyketide synthase (PKS) or a non-ribosomal peptide synthetase (NRPS) complex. nih.govnih.gov

A plausible, though unconfirmed, biosynthetic route could involve the condensation of these precursors. The table below outlines the likely building blocks of this compound.

| Structural Moiety | Proposed Precursor(s) | Originating Pathway |

| Indole Ring | L-Tryptophan | Amino Acid Biosynthesis |

| Nitrophenyl Group | Chorismate-derived intermediate, p-Aminobenzoic acid (PABA) | Shikimate Pathway |

| Maleimide Core | Dicarboxylic acids (e.g., succinate, malate), Acetate (B1210297)/Malonate units | Krebs Cycle / Polyketide Synthesis |

Genetic Basis of Biosynthesis: Identification and Characterization of Biosynthetic Gene Clusters

The genetic blueprint for the biosynthesis of secondary metabolites like this compound is typically encoded in a dedicated biosynthetic gene cluster (BGC). oalib.com For many marine natural products, these BGCs contain genes for all the necessary enzymes, including synthases, tailoring enzymes, and regulatory proteins. mdpi.com

While the specific BGC for this compound has not been explicitly identified and characterized in the scientific literature, genome mining of Vibrio species has revealed a rich potential for secondary metabolite production. nih.govresearchgate.net Many Vibrio strains are known to harbor polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene clusters, which are often involved in the biosynthesis of complex molecules with antimicrobial properties. nih.gov It is highly probable that a hybrid PKS-NRPS or a standalone PKS or NRPS cluster is responsible for the assembly of the core structure of this compound. The presence of genes encoding for tailoring enzymes, such as those for nitration, would also be expected within or near this cluster.

Future research will likely focus on sequencing the genome of the producing Vibrio strain and using bioinformatic tools to identify the aqabamycin BGC. Subsequent gene knockout and heterologous expression studies will be crucial to confirm its role and elucidate the function of individual genes.

Enzymatic Mechanisms Involved in Key Transformations

The biosynthesis of this compound involves several key chemical transformations, including the formation of the maleimide ring and the introduction of a nitro group onto the phenyl ring. The enzymatic mechanisms behind these steps are of significant interest.

Nitration: The nitration of aromatic rings is a relatively rare but important modification in natural product biosynthesis. In bacteria, this transformation is often catalyzed by specialized enzymes. One well-studied example is the nitration of tryptophan in the biosynthesis of thaxtomin, which is carried out by a cytochrome P450 enzyme, TxtE, in conjunction with a nitric oxide synthase (NOS), TxtD. warwick.ac.uk This system generates nitrogen monoxide (NO), which is then utilized by the P450 enzyme for nitration. warwick.ac.uk A similar mechanism, involving a dedicated nitrating enzyme, possibly a cytochrome P450, is likely responsible for the nitration of the phenyl precursor in this compound biosynthesis. General nitrifying bacteria in marine environments utilize enzymes like ammonia (B1221849) monooxygenase and nitrite (B80452) oxidoreductase, but these are typically involved in primary metabolism rather than secondary metabolite tailoring. wikipedia.orgwikipedia.org

Maleimide Formation: The enzymatic formation of the maleimide ring is less understood. One proposed mechanism involves the collaboration of a highly reducing polyketide synthase (HRPKS) and a PKS-NRPS. nih.govacs.org In the biosynthesis of other maleimide-containing natural products, such as the oxaleimides, an HRPKS synthesizes an olefin-containing amino acid which is then incorporated by a PKS-NRPS. nih.govacs.org Subsequent oxidation and rearrangement of the PKS-NRPS product can lead to the formation of the maleimide core. nih.gov It is conceivable that a similar collaborative enzymatic strategy is employed in the biosynthesis of this compound.

The table below summarizes the key enzymatic steps and the likely enzyme families involved.

| Biosynthetic Transformation | Proposed Enzyme Family/Type |

| Indole activation/incorporation | Non-Ribosomal Peptide Synthetase (NRPS) or similar |

| Phenyl precursor synthesis | Enzymes of the Shikimate Pathway |

| Nitration of phenyl ring | Cytochrome P450 monooxygenase, Nitric Oxide Synthase (NOS) |

| Maleimide ring formation | Polyketide Synthase (PKS), PKS-NRPS, Oxidoreductases |

Chemoenzymatic Approaches for Biosynthesis and Analog Generation

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a powerful strategy for producing complex natural products and their analogs. nih.govrsc.orgrsc.org While no specific chemoenzymatic synthesis of this compound has been reported, the potential for such approaches is significant.

A future chemoenzymatic strategy for this compound could involve:

Enzymatic synthesis of key precursors: For instance, the nitrated phenyl precursor could be generated using a purified nitrating enzyme. dtic.mil Similarly, enzymes could be used to produce the indole-3-pyruvic acid or a related activated indole species. mdpi.com

Biocatalytic assembly of the core structure: A purified PKS or NRPS assembly line, once identified and characterized, could be used to condense the precursors and form the indolylmaleimide scaffold.

Chemical modification of biosynthetic intermediates: Analogs of this compound could be generated by feeding chemically synthesized, modified precursors to the biosynthetic enzymes. rsc.org For example, different substituted indoles or phenyl derivatives could be used to create novel aqabamycin analogs with potentially altered biological activities.

The development of chemoenzymatic routes for this compound and its derivatives awaits the discovery and characterization of the key biosynthetic enzymes from the producing Vibrio species.

Synthetic Approaches to Aqabamycin G and Its Analogs

Total Synthesis of Aqabamycin G

The first total synthesis of this compound was a significant achievement in natural product synthesis, providing a blueprint for accessing this unique molecular architecture. researchgate.netbvsalud.orgacs.orgnih.govacs.orgfigshare.comresearchgate.netorcid.orgresearchgate.netacs.orgunr.edu.aracs.orgresearchgate.netresearchgate.netacademictree.orgbvsalud.orgacs.orgrsc.org

Elucidation of the First Total Synthesis Route

The key steps in this landmark synthesis involved:

Michael Addition/Oxidation: The synthesis began with a Michael addition of indole (B1671886) to maleimide (B117702). This reaction formed the carbon-nitrogen bond connecting the indole and maleimide rings, a crucial linkage in the this compound scaffold. acs.org

Heck-Matsuda Reaction: A palladium-catalyzed Heck-Matsuda reaction was then employed to introduce the nitrophenyl group. acs.org This step is noteworthy for its use of a diazo-benzenoid unit derived from acetaminophen. researchgate.netbvsalud.orgacs.orgnih.govfigshare.com

Exploration of Alternative Synthetic Strategies

These alternative strategies, while not as efficient as the primary route, provided valuable insights into the chemical reactivity of the intermediates and expanded the synthetic toolkit available for accessing this compound and its analogs. acs.org

Methodological Advancements and Synthetic Route Optimization

While the initial synthesis was efficient, the exploration of alternatives can be seen as an early form of route optimization. acs.org The development of a one-pot reaction, for instance, aimed to improve the step-economy of the synthesis, a key consideration in modern organic synthesis. acs.orgacs.org Although the yield was lower in this specific case, it laid the groundwork for future refinements. acs.org The use of different protecting groups also represents a methodological advancement, offering flexibility for the synthesis of derivatives where selective protection might be necessary. acs.orgacs.org

Expedient Synthesis of this compound Derivatives and Structural Analogs

The development of a robust synthetic route to this compound opened the door to the preparation of derivatives and structural analogs, which are crucial for structure-activity relationship (SAR) studies. acs.org

Strategies for Modifying the Indole Moiety

The modular nature of the total synthesis allows for the straightforward modification of the indole starting material. By substituting the initial indole with various substituted indoles, a library of this compound analogs with diverse functionalities on the indole ring could be generated. This approach would be instrumental in probing the biological importance of this part of the molecule.

Approaches for Altering the Maleimide and Nitrophenyl Groups

Similarly, the maleimide and nitrophenyl portions of this compound are amenable to modification. The use of substituted maleimides in the initial Michael addition would lead to analogs with different substitution patterns on the maleimide ring. researchgate.net

The nitrophenyl group, introduced via the Heck-Matsuda reaction, can also be varied. acs.org By synthesizing different diazonium salts from a range of substituted anilines, a variety of arylated maleimides can be produced. researchgate.net This allows for the exploration of the electronic and steric effects of different substituents on the phenyl ring, providing a deeper understanding of the structural requirements for the biological activity of this compound.

Synthetic Challenges and Efficiency Considerations in this compound Production

Comparison of Synthetic Routes to this compound

| Feature | First Total Synthesis (2022) | Optimized Synthetic Route |

|---|---|---|

| Number of Steps | 4 | 6 |

| Overall Yield | 32% | 13% |

| Estimated Cost | $60 per gram | $18 per gram |

| Key Reactions | Michael addition/oxidation, Heck-Matsuda reaction | Utilizes well-established chemistry |

| Primary Challenges | Use of potentially explosive aryldiazonium salts, expensive palladium catalyst | Longer reaction sequence, lower overall yield |

Biological Activities and Molecular Mechanisms of Action of Aqabamycin G in Vitro and Mechanistic Studies

Antibacterial Activity Profile

Aqabamycin G, a macrolactam antibiotic derived from marine bacteria of the genus Streptomyces, exhibits a significant antibacterial profile. biosynth.com Its complex structure, which includes a macrolactam ring, is fundamental to its biological action. biosynth.com

Spectrum of Activity Against Bacterial Pathogens (Gram-Positive and Gram-Negative)

Research indicates that this compound is active against both Gram-positive and Gram-negative bacteria. biosynth.com Specifically, derivatives of aqabamycin have shown activity against Micrococcus luteus, Bacillus subtilis, Proteus vulgaris, and Escherichia coli. mdpi.com The broader family of aqamycins, including this compound, are produced by a Vibrio species and have demonstrated antibacterial properties. researchgate.net

Initial screenings of the Vibrio sp. strain that produces aqabamycins revealed potent antimicrobial activities. researchgate.net The activity of these compounds against a range of bacteria underscores their potential as broad-spectrum antibacterial agents. biosynth.commdpi.com

Table 1: Antibacterial Spectrum of Aqabamycin Derivatives

| Bacterial Species | Gram Stain | Activity |

|---|---|---|

| Micrococcus luteus | Gram-Positive | Active |

| Bacillus subtilis | Gram-Positive | Active |

| Proteus vulgaris | Gram-Negative | Active |

Mode of Action: Inhibition of Bacterial Protein Synthesis via Ribosomal Binding

The primary mode of action for this compound involves the inhibition of bacterial protein synthesis. biosynth.com This is achieved through its binding to the bacterial ribosomal subunit. biosynth.com By targeting the ribosome, an essential component of the cellular machinery responsible for protein production, this compound can effectively halt bacterial growth and proliferation. biosynth.comsdiarticle4.com This mechanism is a common feature of many clinically useful antibiotics. sdiarticle4.comyoutube.com

Disruption of Peptide Bond Formation and Cellular Consequences

By binding to the ribosome, this compound specifically disrupts the formation of peptide bonds. biosynth.com This critical step in protein synthesis involves the linking of amino acids to form a polypeptide chain. youtube.com Inhibition of this process leads to the cessation of protein elongation, resulting in the production of non-functional or truncated proteins. biosynth.comyoutube.com The inability to synthesize essential proteins ultimately has bacteriostatic or bactericidal consequences for the bacterial cell, depending on the concentration of the compound and the specific bacterial species. biosynth.com

Anti-Leishmanial Activity

In addition to its antibacterial properties, this compound is part of the indolylmaleimide class of compounds, which has been investigated for anti-leishmanial activity. nih.gov

Inhibition of Leishmania donovani Parasite Growth (In Vitro)

Studies have demonstrated that maleimide (B117702) derivatives can inhibit the in vitro growth of Leishmania donovani, the parasite responsible for visceral leishmaniasis. mdpi.comresearchgate.net A range of synthesized maleimides exhibited significant anti-leishmanial activity, with some compounds showing greater potency than the standard drugs amphotericin B and pentamidine. mdpi.comresearchgate.net While these studies focused on a series of maleimides, the indolylmaleimide scaffold of this compound suggests its potential in this therapeutic area. nih.gov

Molecular Targets: Topoisomerase I Inhibition

The anti-leishmanial activity of indolylmaleimide-based compounds is linked to the inhibition of topoisomerase I. nih.gov This enzyme is crucial for relaxing DNA supercoils during replication and transcription. nih.gov Leishmanial DNA topoisomerase IB is structurally distinct from its human counterpart, making it an attractive drug target. nih.gov By inhibiting this enzyme, compounds like those in the indolylmaleimide family can disrupt essential cellular processes in the Leishmania parasite, leading to cell death. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Aqabamycin A |

| Aqabamycin B |

| Aqabamycin C |

| Aqabamycin D |

| Aqabamycin E |

| Aqabamycin F |

| This compound |

| Amphotericin B |

Modulation of Kinase Activities and Other Mechanistic Pathways

The indolylmaleimide scaffold, a core structural feature of this compound, is well-documented for its capacity to inhibit protein kinases and topoisomerases. nih.gov This inhibitory action is a cornerstone of the anti-tumor activity observed in this class of compounds. Research has indicated that modifications to the indolylmaleimide structure, such as the presence of a methyl group on the imide nitrogen, can lead to a loss of Protein Kinase C (PKC) inhibition while retaining anti-tumor effects through the inhibition of topoisomerase I. nih.gov While direct studies on this compound's specific kinase modulation are part of ongoing research, the activities of related indolylmaleimide derivatives provide valuable insights. For instance, certain aminated indolylmaleimide derivatives have been shown to inhibit leishmanial topoisomerase 1B, suggesting a potential mechanism of action for related compounds. nih.gov

Cytotoxic Activities in Cell-Based Assays (Non-Clinical)

This compound, along with other members of the aqabamycin family, has demonstrated cytotoxic activities in various non-clinical, cell-based assays. researchgate.netresearchgate.netnih.gov These compounds were isolated from a Vibrio species found on the soft coral Sinularia polydactyla and were identified as producers of secondary metabolites with both antibacterial and cytotoxic properties. researchgate.netresearchgate.netnih.gov

While specific data on this compound's effect on L1210 murine leukemia cells is not detailed in the provided context, related maleimide derivatives have been evaluated against this cell line. For example, certain chalcone-imide derivatives have been tested for their cytotoxic activity on murine L1210 cells, indicating that the maleimide scaffold is a recurring motif in compounds with activity against this cell line. ekb.eg The broader family of aqabamycins has shown cytotoxic effects, which supports the potential for this compound to exhibit activity against various cancer cell lines. researchgate.netresearchgate.net

The maleimide class of compounds, which includes this compound, encompasses a wide range of cytotoxic potencies. tandfonline.com Many natural and synthetic maleimides exhibit significant biological activities, including antibacterial, antifungal, and anticancer effects. tandfonline.comresearchgate.net The cytotoxic potential of these compounds is often linked to their reactivity with cellular targets. researchgate.net For instance, some synthetic maleimide derivatives have shown high cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. rsc.org However, the cytotoxicity can vary greatly depending on the specific substitutions on the maleimide ring. mdpi.com Some maleimide derivatives have been found to be substantially non-cytotoxic, with IC50 values above 200 µM against certain cell lines. nih.gov This highlights the importance of the specific chemical structure in determining the cytotoxic profile of a given maleimide compound.

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Maleimide Derivative (6e) | MRC-5, HEK-293 | >200 | nih.gov |

| EDY-A | HeLa | 7.90 | rsc.org |

| EDY-B | HeLa | >25 | rsc.org |

The proposed mechanisms for the cytotoxic activity of this compound and related indolylmaleimides center on their ability to inhibit protein kinases and modulate topoisomerase activity. nih.gov The indolylmaleimide core is a known pharmacophore for targeting these enzymes. nih.gov Inhibition of protein kinases can disrupt cellular signaling pathways that are crucial for cancer cell proliferation and survival. nih.gov Similarly, by modulating topoisomerase activity, these compounds can interfere with DNA replication and repair, ultimately leading to cell death. nih.gov

Research on Antibiotic Resistance Mechanisms and Novel Therapeutic Strategies

The emergence of antibiotic resistance is a significant global health challenge, and marine natural products like aqabamycins are being explored as potential sources of new therapeutic agents. biosynth.com

The unique structure and biological activity of this compound make it a valuable tool for studying mechanisms of antibiotic resistance. acs.org As a nitrophenyl indolylmaleimide marine alkaloid, its synthesis and derivatization can provide a platform for developing chemical probes. researchgate.netacs.org These probes can be used to identify and characterize bacterial targets and to understand how resistance develops. The total synthesis of this compound has been accomplished, opening avenues for creating analogues to further investigate its mode of action and potential to overcome existing resistance mechanisms. researchgate.net

Exploration of Combination Therapies with this compound Analogs Faces Information Gap

Currently, there is a notable absence of publicly available scientific literature detailing the exploration of combination therapies involving analogs of this compound. While research into the biological activities of marine-derived compounds is a burgeoning field, specific in vitro and mechanistic studies on the synergistic effects of this compound analogs with other therapeutic agents have not been reported in the reviewed literature.

This compound belongs to the indolylmaleimide class of compounds, which are known for their potential as protein kinase and topoisomerase inhibitors. nih.gov The broader family of marine alkaloids, from which this compound is derived, has shown significant promise in anticancer research. frontiersin.org For instance, other marine natural products have been successfully evaluated in combination therapies. Studies have demonstrated that certain marine alkaloids can synergistically enhance the efficacy of conventional cancer drugs like adriamycin and paclitaxel (B517696) in preclinical models. frontiersin.org Similarly, synthetic analogs of the marine alkaloid permethyl ningalin B have been shown to work in synergy to overcome multidrug resistance in cancer cells. acs.org

These examples highlight a common and successful strategy in cancer research: combining a novel compound with existing therapies to enhance efficacy or overcome resistance. This approach is based on targeting different cellular pathways simultaneously. However, despite the cytotoxic and antibacterial activities identified for the aqabamycin family, research has not yet extended to their use in combination studies. mdpi.comnih.gov

The initial discovery of Aqabamycins A-G from a marine Vibrio species revealed their cytotoxic and antibacterial properties. nih.gov Subsequent research has focused on aspects like their total synthesis and their individual biological activities. researchgate.netresearchgate.net While the potential for this class of compounds is recognized, the investigation into their efficacy within a combination therapy framework remains an unexplored area of research. The scientific community awaits studies that would assess whether this compound analogs can act synergistically with other agents to provide enhanced therapeutic benefits.

Advanced Research Methodologies and Future Directions in Aqabamycin G Research

Application of Omics Technologies to Producer Strains (Genomics, Metabolomics, Proteomics)

Modern "omics" technologies are crucial for understanding the production of complex natural products like Aqabamycin G. nih.gov These high-throughput methods allow for a holistic view of the biological processes within the producing organism, a Vibrio species isolated from the surface of the Red Sea soft coral Sinularia polydactyla. researchgate.netnih.gov

Genomics: The starting point for understanding the biosynthesis of this compound is the sequencing of the producer Vibrio strain's genome. By analyzing the genomic data, researchers can identify the biosynthetic gene cluster (BGC) responsible for assembling the molecule. This involves searching for genes encoding specific enzymes, such as non-ribosomal peptide synthetases (NRPS) or polyketide synthases (PKS), which are often involved in the synthesis of such alkaloids. rsc.org Identifying the BGC not only confirms the genetic basis for production but also opens the door for genetic engineering to potentially increase yields or create novel derivatives.

Proteomics: This technology focuses on the large-scale study of proteins. youtube.com In the context of this compound, proteomics can be used to identify and quantify the specific enzymes (the proteome) expressed by the Vibrio strain under fermentation conditions that lead to the compound's production. By comparing the proteome of the producer strain under different growth conditions, scientists can pinpoint the key enzymes in the biosynthetic pathway and understand how their expression is regulated. nih.gov

Metabolomics: As the direct study of small molecules (metabolites), metabolomics provides a snapshot of the chemical phenotype of the Vibrio producer. nih.gov This approach can be used to track the production of this compound and other related metabolites (like Aqabamycins A-F) throughout the fermentation process. researchgate.netnih.gov Metabolomic profiling helps to optimize fermentation conditions for maximal yield and can reveal previously undiscovered intermediates or related bioactive compounds within the same culture. youtube.com

Integrating these three omics disciplines provides a powerful, systems-biology approach to studying this compound. nih.govnih.gov Genomics reveals the blueprint, proteomics shows the machinery in action, and metabolomics displays the final products and chemical interactions.

Computational Chemistry and Molecular Modeling Studies

Computational methods are invaluable for predicting and understanding the behavior of bioactive molecules like this compound at an atomic level, guiding further experimental work.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govarchive.org For this compound and its derivatives, docking studies can screen potential biological targets, such as protein kinases or DNA topoisomerases, which are known targets for the broader indolylmaleimide class of compounds. nih.gov For instance, in a study on related aminated indolylmaleimides, molecular docking was successfully used to confirm the strong binding affinity of a potent derivative with leishmanial topoisomerase 1B. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to model the dynamic behavior of the ligand-target complex over time. nih.gov MD simulations provide insights into the stability of the binding, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding. nih.govnih.gov Such studies have been applied to aqabamycin-related compounds to understand their interactions, for example, in their potential application as corrosion inhibitors, demonstrating the utility of these computational tools for this class of molecules. aensiweb.net

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized analogs. For this compound, a QSAR study would involve synthesizing a library of derivatives with systematic modifications to the core structure and testing their biological activity (e.g., cytotoxicity or antibacterial potency).

The resulting data would be used to build a QSAR model based on various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). While a specific QSAR study for this compound has not been reported, this methodology has been successfully applied to other series of maleimides to understand and predict their antifungal activity, highlighting its potential for optimizing the therapeutic properties of this compound. nih.govresearchgate.net

Elucidation of the Ecological Role and Chemical Ecology of this compound in Marine Environments

Bacteria from the family Vibrionaceae are widespread in marine environments and are often found in symbiotic or pathogenic relationships with marine eukaryotes. nih.govresearchgate.net The production of secondary metabolites like this compound by the coral-associated Vibrio sp. strongly suggests it plays a significant ecological role. researchgate.netnih.gov

The known antibacterial activities of the aqabamycins against Gram-positive bacteria suggest a role in chemical defense. nih.gov The producing Vibrio strain lives on the surface of a soft coral, an environment where competition for space and resources is intense. researchgate.net this compound and its congeners may be produced to inhibit the growth of competing or pathogenic microbes, thereby protecting its host coral from infection and fouling. nih.govawi.de The presence of a nitro group, a rare feature in natural products, further points towards a specialized and potent biological function in its natural habitat. researchgate.netnih.gov Further research is needed to fully understand its specific contribution to the coral-microbe symbiosis and its broader impact on the marine microbial community.

Rational Design and Development of this compound-Derived Bioactive Agents

The unique indolylmaleimide core of this compound makes it an attractive scaffold for the rational design of new therapeutic agents. nih.gov The successful total synthesis of this compound is a critical first step, as it provides a route to produce the molecule and its analogs in the laboratory, freeing research from reliance on the natural source. acs.orgnih.gov

Rational design involves modifying the core structure to enhance potency, improve selectivity, or introduce new biological activities. A clear example of this approach has been demonstrated with the indolylmaleimide scaffold, where researchers synthesized three series of derivatives and identified a potent anti-leishmanial agent. nih.gov This work illustrates how the this compound structure can be systematically modified—for example, through nucleophilic substitution or cross-coupling reactions—to explore the structure-activity relationship and develop optimized compounds for specific therapeutic targets. nih.govresearchgate.net

Identification of Additional Biological Activities and Molecular Targets

The initial discovery of this compound was linked to its antibacterial and cytotoxic activities. researchgate.netnih.gov However, its structural class, the indolylmaleimides, is associated with a wider range of biological effects. nih.gov This suggests that this compound itself may possess additional, as-yet-undiscovered therapeutic potential.

Known Activities of the Scaffold: The indolylmaleimide moiety is well-documented as a privileged structure in medicinal chemistry, famously found in compounds known to inhibit protein kinases and DNA topoisomerases, which are key targets in cancer therapy. nih.gov

Activities of Co-Metabolites: The same Vibrio strain that produces this compound also produces other bioactive compounds, such as Vibrindole A, which exhibits cytotoxic effects against human breast cancer cell lines. researchgate.netfrontiersin.org

Potential New Applications: Given the diverse activities of marine alkaloids, future research should screen this compound against a broader array of biological targets. frontiersin.org This could include assays for antiviral, anti-inflammatory, antiprotozoal, or enzyme inhibitory activities. mdpi.com Identifying the specific molecular targets for its known cytotoxic activity is a high-priority research goal that could lead to new applications in oncology or other fields.

Overcoming Challenges in Natural Product Supply and Synthesis for Research Advancement

The advancement of research on promising natural products like this compound is often hampered by significant logistical and chemical challenges. The journey from discovery to extensive biological evaluation is fraught with difficulties, primarily concerning the limited availability of the compound from its natural source and the complexities of its chemical synthesis. Addressing these bottlenecks is crucial for unlocking the full therapeutic potential of this compound and similar marine-derived compounds.

A primary obstacle in the study of this compound is the "supply problem," a common issue in marine natural product research. mdpi.comnih.gov The compound is a secondary metabolite produced in very low quantities by its natural source, a marine Vibrio species associated with the soft coral Sinularia polydactyla. researchgate.netkzoo.eduresearchgate.net This scarcity of natural supply makes it challenging to obtain the substantial amounts of the pure substance required for comprehensive biological screening, preclinical studies, and the generation of derivatives for structure-activity relationship (SAR) studies. nih.govresearchgate.net

To counter this, researchers are exploring methods to enhance the production of this compound. One approach involves optimizing the laboratory culture and fermentation conditions of the producing Vibrio strain. nih.gov By systematically adjusting parameters such as the composition of the culture medium, temperature, pH, and aeration, it may be possible to significantly increase the yield of the desired metabolite. nih.gov Furthermore, a deeper understanding of the biosynthetic gene clusters responsible for producing aqabamycins could pave the way for heterologous expression, where the genetic machinery is transferred to a more robust and high-yielding host organism for scalable production. nih.gov

On the synthetic front, while the total synthesis of this compound has been achieved, the initial methods presented their own set of challenges. bvsalud.orgnih.gov The first reported total synthesis, accomplished in 2022, provided crucial access to the molecule but utilized expensive transition metal catalysts like palladium and involved potentially hazardous intermediates such as aryldiazonium salts. kzoo.eduacs.org These factors can limit the scalability, cost-effectiveness, and safety of the synthesis, thereby restricting its widespread use for producing the quantities of this compound needed for advanced research and analog development. kzoo.edu

The table below provides a comparative overview of the reported synthetic routes for this compound, highlighting the trade-offs between yield, number of steps, and cost.

| Synthetic Route | Overall Yield | Number of Steps | Cost per Gram | Key Features | Reference |

| First Total Synthesis | 32% | 4 | $60 | Utilizes a palladium catalyst and aryldiazonium salts. | kzoo.eduacs.org |

| Alternative Route | 13% | 6 | $18 | Avoids explosive reagents and expensive catalysts; uses readily available materials. | kzoo.edu |

Q & A

Q. What spectroscopic methods are critical for confirming the structure of Aqabamycin G, and how should data be interpreted?

this compound's structure is validated using a combination of 1H NMR (600 MHz) , 13C NMR (125 MHz) , and HMBC correlations. For example, the 13C NMR spectrum in MeOH-d4 (Table 22, Figure 143) reveals 16 carbon signals, including two carbonyls (173.3 and 173.1 ppm) and oxidized sp² carbons (e.g., 156.2 ppm). H,H-COSY and HMBC spectra (Figures 144–145) confirm connectivity between aromatic protons and quaternary carbons, such as the coupling of doublets (7.35 and 8.29 ppm, J = 2.2 Hz) with a sp² carbon at 138.5 ppm .

Q. What are the key chromatographic parameters for isolating this compound from marine Vibrio sp. WMBA1-4?

this compound has an Rf value of 0.50 in CH₂Cl₂/MeOH (9:1) and a retention time (Rt) of 16.02 minutes via LC-MS. These parameters are critical for distinguishing it from analogs like Aqabamycin F (Rt = 14.79 min) and H (Rt = 16.02 min in DMSO-d6) during purification .

Q. How does this compound differ structurally from other aqabamycins (e.g., A, B, F)?

Unlike Aqabamycin B (103b), which has a single oxidized sp² carbon, this compound contains two oxidized sp² carbons (60.8 and 156.2 ppm). Its IR spectrum (νmax = 3380, 1707 cm⁻¹) also lacks the oxime band (1626 cm⁻¹) observed in Aqabamycin F, suggesting differences in functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its analogs?

Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent polarity) or structural modifications. For example, Aqabamycin A (103a) shows cytotoxicity at IC₅₀ = 3.2 µg/ml against HCT-116 cells, but this compound's activity remains uncharacterized. To address discrepancies:

- Perform dose-response assays under standardized conditions.

- Use molecular docking to correlate structural features (e.g., nitro groups) with target binding .

Q. What experimental strategies are recommended for elucidating this compound’s biosynthetic pathway?

Q. How should researchers optimize this compound’s stability during in vitro studies?

Stability challenges (e.g., nitro group reduction) can be mitigated by:

- Storing samples in anhydrous DMSO at -80°C.

- Monitoring degradation via UV-Vis spectroscopy (λmax = 321 nm, log ε = 3.99) and LC-MS .

- Using chelating agents to prevent metal-catalyzed decomposition .

Methodological Guidance

Q. What criteria should guide the selection of NMR solvents for this compound analysis?

- MeOH-d4 is preferred for observing labile protons (e.g., hydroxyls), while DMSO-d6 enhances solubility for aromatic systems.

- Avoid solvents with overlapping signals (e.g., CHCl₃ for carbonyls) .

Q. How can researchers validate the purity of this compound post-isolation?

- Use HPLC-DAD with a C18 column (gradient: 0.1% formic acid in H₂O/MeCN).

- Confirm homogeneity via HRESIMS (observed m/z 385.04244 vs. calculated 385.04258) and TLC (Rf = 0.50) .

Data Contradiction and Reliability

Q. How should conflicting NMR assignments between studies be addressed?

Q. What steps ensure reproducibility in bioactivity assays for this compound?

- Adhere to MIAME/MIBBI guidelines for metadata reporting.

- Include positive controls (e.g., doxorubicin) and validate cell line viability via MTT assays .

Research Design Considerations

Q. What sample size is statistically robust for this compound’s cytotoxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.